molecular formula C8H7F3O2 B6193456 1,1,1-trifluorooct-7-yne-2,4-dione CAS No. 2680533-40-6

1,1,1-trifluorooct-7-yne-2,4-dione

Cat. No.: B6193456
CAS No.: 2680533-40-6
M. Wt: 192.1
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Description

1,1,1-Trifluorooct-7-yne-2,4-dione is a fluorinated organic compound with the molecular formula C8H7F3O2. This compound is characterized by the presence of three fluorine atoms attached to the first carbon atom and a triple bond between the seventh and eighth carbon atoms. It is a relatively new compound in the field of organic chemistry, and its unique structure makes it an interesting subject for various chemical reactions and applications .

Preparation Methods

The synthesis of 1,1,1-trifluorooct-7-yne-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-2-propyn-1-ol with an appropriate alkyne under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

1,1,1-Trifluorooct-7-yne-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur with nucleophiles such as amines or thiols.

Scientific Research Applications

1,1,1-Trifluorooct-7-yne-2,4-dione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules.

    Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluorooct-7-yne-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

1,1,1-Trifluorooct-7-yne-2,4-dione can be compared with other fluorinated compounds, such as 1,1,1-trifluoropent-4-yne-2,4-dione and 1,1,1-trifluorohex-5-yne-2,4-dione. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its higher molecular weight and increased hydrophobicity, make it distinct from its analogs .

Properties

CAS No.

2680533-40-6

Molecular Formula

C8H7F3O2

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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